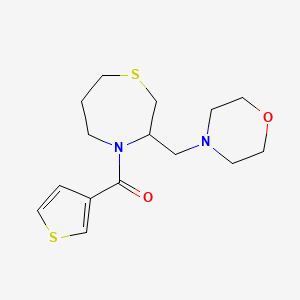

(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered ring compound with one sulfur atom . It’s an important structural moiety replacing benzene rings in drugs and biomolecules . The morpholinomethyl group is a common functional group in organic chemistry, often involved in pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for your compound aren’t available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Thiophene derivatives, for example, are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science .Applications De Recherche Scientifique

Synthesis and Structural Analysis

In the realm of chemical synthesis and structural elucidation, various compounds containing morpholino and thiophene groups have been developed, demonstrating the versatility and potential applications of these moieties in drug development and materials science. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showcased its antitumor activity against several cancer cell lines, highlighting the potential of morpholino derivatives in therapeutic applications (Tang & Fu, 2018). Similarly, research on the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provided insights into its antiproliferative activity and structural properties through X-ray diffraction studies, emphasizing the significance of molecular architecture in drug design (Benaka Prasad et al., 2018).

Enzyme Inhibitory Activities

The exploration of enzyme inhibitory activities by thiophene-based heterocyclic compounds, including morpholino derivatives, signifies another critical area of research. Compounds such as (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone were investigated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results that could contribute to the development of new therapeutic agents (Cetin et al., 2021).

Photoinitiators for UV-Curable Coatings

In materials science, morpholine derivatives have been utilized in developing photoinitiators for ultraviolet-curable coatings. The copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties demonstrated synergistic effects and photoinitiation efficiency, underscoring their utility in advanced coating applications (Angiolini et al., 1997).

Gold Nanoparticle Synthesis

Morpholino derivatives have also found applications in nanotechnology, particularly in the synthesis of gold nanoparticles. Using compounds like 2,3,5,6-tetrakis-(morpholinomethyl)hydroquinone for the reduction of HAuCl4, researchers have been able to control the shape and size of gold nanoparticles, indicating the potential of these derivatives in the field of nanomaterials (Roy et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S2/c18-15(13-2-9-21-11-13)17-3-1-8-20-12-14(17)10-16-4-6-19-7-5-16/h2,9,11,14H,1,3-8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUQJCEWXJHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2693062.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2693074.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)